Bivalirudin trifluoroacetate is classified as a small molecule and falls under the category of polypeptides, specifically organic compounds containing more than ten amino acid residues. Its systematic name reflects its complex structure, comprising various amino acids including D-phenylalanine, L-proline, L-arginine, and others . The molecular formula for bivalirudin trifluoroacetate is , with a molecular weight of approximately 2294.34 g/mol .
The synthesis of bivalirudin trifluoroacetate can be achieved through solid-phase peptide synthesis or a hybrid approach combining solid-phase and solution synthesis. The process typically involves the sequential assembly of amino acid residues on a resin support, where protecting groups are utilized to prevent unwanted reactions during synthesis. Coupling between peptide fragments occurs via activation of carboxyl groups, often employing coupling reagents or active esters .
The molecular structure of bivalirudin trifluoroacetate consists of a complex arrangement of amino acids forming a peptide chain that exhibits specific three-dimensional conformation critical for its biological activity. The compound's structure allows it to effectively bind to thrombin at both its catalytic site and anion-binding exosite, leading to its anticoagulant properties.
Bivalirudin trifluoroacetate undergoes several key reactions in its mechanism of action:
These reactions are crucial in understanding how bivalirudin exerts its therapeutic effects.
Bivalirudin exerts its anticoagulant effects by directly inhibiting thrombin through dual binding sites:
This mechanism leads to prolonged activated partial thromboplastin time and prothrombin time in patients, indicating effective anticoagulation . The reversible nature of this binding allows for controlled anticoagulation during medical procedures.
Bivalirudin trifluoroacetate is primarily used in clinical settings for:
Its specific mechanism as a direct thrombin inhibitor makes it a valuable tool in cardiovascular medicine, particularly in settings where traditional anticoagulants may pose risks due to adverse reactions .
The development of direct thrombin inhibitors (DTIs) represents a paradigm shift from naturally derived anticoagulants to rationally designed synthetic molecules. The foundational discovery occurred in 1884 when John Berry Haycraft identified the anticoagulant properties of Hirudo medicinalis (medicinal leech) saliva, isolating the polypeptide hirudin [7]. This natural thrombin inhibitor inspired decades of research, culminating in the recombinant production of desulfatohirudin in the 1980s – a critical advancement enabling therapeutic applications [1] [7]. Despite hirudin's potent thrombin inhibition (picomolar affinity), limitations emerged, including irreversible binding, renal clearance dependency, and bleeding risks observed in acute coronary syndrome trials [1] [7]. These constraints catalyzed the development of synthetic analogs with improved pharmacological profiles.
Bivalirudin trifluoroacetate emerged as a strategically engineered 20-amino acid synthetic polypeptide (molecular formula: C₉₈H₁₃₈N₂₄O₃₃·C₂HF₃O₂; molecular weight: 2294.34 g/mol) designed to overcome hirudin's limitations [3] [5]. Its design incorporates key structural elements:
This bivalent architecture enables simultaneous, reversible interaction with both thrombin's active catalytic site and anion-binding exosite 1, distinguishing it from earlier irreversible inhibitors [2] [7]. FDA approval in 2000 for percutaneous coronary intervention (PCI) anticoagulation, particularly in heparin-induced thrombocytopenia (HIT) patients, validated three decades of translational research bridging leech biology to synthetic peptide therapeutics [1] [10].
Table 1: Key Milestones in Direct Thrombin Inhibitor Development
| Time Period | Development Stage | Key Agents | Clinical Impact |
|---|---|---|---|
| 1884 | Natural Discovery | Hirudin (leech saliva) | Foundation for thrombin inhibition concept |
| 1980s | Recombinant Biotechnology | Lepirudin/Desirudin | First clinical DTIs; limitations: irreversible binding, renal dependency, bleeding risk |
| 1990s | Synthetic Analog Design | Bivalirudin | Reversible bivalent inhibition; predictable pharmacokinetics |
| 2000 | FDA Approval | Bivalirudin (PCI indication) | Validated synthetic peptide approach for targeted anticoagulation |
| Post-2000 | Expanded Applications | Bivalirudin (off-label: HIT, ECMO) | Broadened utility beyond initial PCI indication |
Bivalirudin trifluoroacetate occupies a unique niche in contemporary anticoagulation due to its mechanistic precision and predictable pharmacokinetics. Unlike heparin derivatives requiring antithrombin III as a cofactor, bivalirudin directly inhibits both soluble thrombin and fibrin clot-bound thrombin through reversible, concentration-dependent binding [1] [2]. This action prevents thrombin-mediated fibrinogen cleavage, coagulation factor activation (V, VIII, XI), and platelet aggregation – collectively disrupting thrombus formation at multiple points [4] [5]. Pharmacokinetically, bivalirudin demonstrates rapid onset (peak plasma concentration within 2 minutes post-IV bolus) and a short half-life (25 minutes in normal renal function) due to proteolytic cleavage and renal excretion mechanisms [1] [2]. This profile enables precise intraprocedural anticoagulation with rapid reversal post-infusion cessation.
The trifluoroacetate counterion significantly influences the compound's pharmaceutical properties. During solid-phase peptide synthesis (SPPS), trifluoroacetic acid (TFA) cleaves the peptide from resin and removes protecting groups, resulting in bivalirudin trifluoroacetate as the initial synthetic form [9]. While the counterion facilitates purification and stability, concerns regarding potential biological effects (e.g., membrane toxicity, enzyme catalysis interference) have prompted rigorous quality control, limiting trifluoroacetate content in clinical formulations [9] [10].
Bivalirudin's clinical value is most pronounced in coronary interventions and HIT management:
Table 2: Comparative Pharmacological Profiles of Key Anticoagulants
| Parameter | Bivalirudin | Unfractionated Heparin (UFH) | Low Molecular Weight Heparin (LMWH) |
|---|---|---|---|
| Molecular Target | Direct thrombin inhibitor (free & clot-bound) | Antithrombin III-dependent (primarily IIa, Xa) | Antithrombin III-dependent (primarily Xa) |
| Binding Specificity | Bivalent: catalytic site + exosite 1 | Nonspecific protein binding | Reduced protein binding vs UFH |
| Half-life (Normal Renal Function) | 25 minutes | 30-150 minutes | 3-7 hours |
| Renal Clearance (%) | ~20% | Minimal | Significant (40-95% depending on agent) |
| HIT Risk | None | High (3-5%) | Lower than UFH but present |
| Reversibility | No antidote; short half-life | Protamine sulfate | Partial reversal with protamine |
| Primary Clinical Niche | PCI (especially HIT); Off-pump CABG | VTE prophylaxis; initial ACS management | VTE treatment/prophylaxis; ACS |
Bivalirudin trifluoroacetate epitomizes the intersection of advanced peptide synthesis and hematological pharmacology. Its development necessitated innovations in solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy, where the trifluoroacetate counterion forms during resin cleavage with 92.5% TFA [9]. This process creates electrostatic interactions between trifluoroacetate anions and protonated amino groups (Arg, Lys, His residues), yielding the trifluoroacetate salt. Research has revealed that residual trifluoroacetate can potentially influence peptide conformation, biological activity, and toxicity profiles – observations prompting stringent purification protocols to minimize counterion content below 0.36% in clinical-grade material [9]. The development of solid-phase extraction (SPE) methodologies enabling counterion exchange to hydrochloride or acetate while maintaining peptide integrity (82-97% purity) represents a critical advancement for preclinical evaluation of peptide therapeutics [9].
Beyond its standalone clinical applications, bivalirudin serves as a research tool illuminating thrombin's multifaceted roles:
The peptide's versatility extends to drug delivery innovation. Micellar nanoparticle formulations incorporating bivalirudin exhibit 10-fold greater accumulation in pulmonary thrombi versus free drug in mouse models, significantly prolonging half-life and enhancing anticoagulant efficacy in both thromboplastin-induced lung thrombosis and ferric chloride-induced carotid artery thrombosis models [5]. This nanotechnology approach addresses bivalirudin's short half-life limitation while demonstrating targeted antithrombotic delivery principles applicable to other peptide therapeutics.
Table 3: Research Applications of Bivalirudin Trifluoroacetate in Translational Science
| Research Domain | Experimental Model | Key Findings | Academic Impact |
|---|---|---|---|
| Peptide Purification Chemistry | Solid-Phase Extraction (SPE) chromatography | Achieved <0.36% TFA content with 82-97% peptide purity via counterion exchange | Enabled biological evaluation without counterion interference |
| Thrombin Generation Kinetics | Factor-deficient human plasma + TGA | Dose-dependent thrombin peak reduction; synergy with anti-IX/IXa or anti-V/Va inhibitors | Revealed optimal dual-target anticoagulant strategies |
| Vascular Barrier Function | HUVECs + thrombin challenge | Inhibition of S1PR2 upregulation and barrier dysfunction at 30 μg/mL | Identified thrombin's non-hemostatic vascular effects |
| Targeted Drug Delivery | Bivalirudin-loaded micelles in murine thrombosis | 10-fold increased thrombus accumulation; enhanced efficacy vs free drug | Validated nanotechnology for peptide therapeutic delivery |
| Viral Infection/Coagulation Crosstalk | RSV-infected neonatal mice | Reduced inflammatory cytokines and coagulation markers at 2 mg/kg | Demonstrated antiviral/anti-inflammatory properties beyond anticoagulation |
Compounds Mentioned
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8